Technical Guide to the ¹H NMR Spectrum of 2,5-Difluoro-pyridine-4-carbaldehyde
Technical Guide to the ¹H NMR Spectrum of 2,5-Difluoro-pyridine-4-carbaldehyde
Introduction: The Structural Significance of a Fluorinated Pyridine Aldehyde
2,5-Difluoro-pyridine-4-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyridine, it serves as a versatile synthetic building block. The presence of fluorine atoms can dramatically alter a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making fluorinated heterocycles highly valuable scaffolds in drug development. The aldehyde group provides a reactive handle for a wide array of chemical transformations.
Accurate structural verification of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic compounds in solution.[1][2] This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 2,5-Difluoro-pyridine-4-carbaldehyde, offering a predictive framework for researchers. We will dissect the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns for each proton, and provide a field-proven experimental protocol for acquiring high-quality data.
Theoretical Framework: Predicting the Spectrum
The ¹H NMR spectrum of 2,5-Difluoro-pyridine-4-carbaldehyde is governed by a combination of electronic and spatial effects originating from the pyridine ring, the aldehyde substituent, and the two fluorine atoms.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons compared to benzene.[3] Furthermore, the aromatic ring current induces a downfield shift for protons attached to the ring.[4]
-
The Aldehyde Group: The carbonyl group (C=O) is a potent electron-withdrawing group, which further deshields adjacent protons. Critically, it also exhibits strong magnetic anisotropy. This anisotropy causes significant deshielding of the aldehyde proton itself, placing its resonance at a very characteristic downfield position, typically between 9 and 10 ppm.[5]
-
Fluorine Substituents: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding nearby protons. More importantly for spectral interpretation, the ¹⁹F nucleus has a spin of I = 1/2, just like a proton. This means it will couple to nearby protons, causing splitting of their signals. This phenomenon, known as heteronuclear spin-spin coupling, provides invaluable connectivity information. The magnitude of the proton-fluorine coupling constant (JHF) depends on the number of bonds separating the two nuclei.[6][7]
Predicted ¹H NMR Spectral Analysis and Interpretation
Based on the principles above, a detailed prediction of the ¹H NMR spectrum of 2,5-Difluoro-pyridine-4-carbaldehyde in a standard solvent like CDCl₃ can be formulated. The molecule has three distinct proton environments: the aldehyde proton (H-α), the proton at position 3 (H-3), and the proton at position 6 (H-6).
The Aldehyde Proton (H-α)
-
Chemical Shift (δ): Expected to be the most downfield signal in the spectrum, predicted to appear in the range of δ 10.0 - 10.4 ppm . This significant deshielding is a combined result of the inherent electron-poor nature of the pyridine ring and the strong magnetic anisotropy of the carbonyl group. For comparison, the aldehyde proton of 4-pyridinecarboxaldehyde appears around 10.1-10.3 ppm.[8]
-
Multiplicity: This proton is four bonds away from the fluorine atoms at positions 2 and 5. This long-range coupling (⁴JHF) is expected to be small but observable. Therefore, the H-α signal is predicted to be a triplet (t) , as it is coupled to two equivalent fluorine atoms. A typical ⁴JHF coupling constant is around 4 Hz.[7]
The Ring Proton at C-3 (H-3)
-
Chemical Shift (δ): This proton is positioned between two strongly electron-withdrawing fluorine atoms (at C-2 and C-5) and is also influenced by the aldehyde group. It is expected to be significantly deshielded, likely appearing in the range of δ 7.8 - 8.2 ppm .
-
Multiplicity: The splitting pattern for H-3 will be complex due to multiple couplings:
-
It is coupled to the adjacent fluorine atom at C-2 through two bonds (²JHF), which is typically a large coupling.
-
It is coupled to the other ring proton (H-6) through four bonds (⁴JHH, a meta-coupling), which is generally small, around 2-3 Hz.
-
It is coupled to the fluorine atom at C-5 through three bonds (³JHF), which is expected to be in the range of 6-10 Hz.[9]
-
Therefore, the signal for H-3 is predicted to be a doublet of doublets (dd) or a more complex multiplet, reflecting these distinct coupling interactions.
-
The Ring Proton at C-6 (H-6)
-
Chemical Shift (δ): This proton is adjacent to the nitrogen atom and the fluorine at C-5. It is expected to be the most downfield of the two ring protons due to its proximity to the electronegative nitrogen. Its predicted chemical shift is in the range of δ 8.6 - 8.9 ppm .[3]
-
Multiplicity: The splitting pattern for H-6 will also be complex:
-
It is coupled to the adjacent fluorine atom at C-5 through three bonds (³JHF), with a typical magnitude of 6-10 Hz.[9]
-
It is coupled to the other ring proton (H-3) through four bonds (⁴JHH), with a small coupling constant of ~2-3 Hz.
-
It is coupled to the fluorine atom at C-2 through four bonds (⁴JHF), which is typically around 4 Hz.[7]
-
This will result in a signal that appears as a doublet of doublets (dd) or a multiplet.
-
Summary of Predicted ¹H NMR Data
The predicted parameters for the ¹H NMR spectrum of 2,5-Difluoro-pyridine-4-carbaldehyde (in CDCl₃, 400 MHz) are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-α (Aldehyde) | 10.0 - 10.4 | Triplet (t) | ⁴JHF ≈ 4 | 1H |
| H-6 | 8.6 - 8.9 | Doublet of Doublets (dd) | ³JHF ≈ 6-10, ⁴JHH ≈ 2-3 | 1H |
| H-3 | 7.8 - 8.2 | Doublet of Doublets (dd) | ³JHF ≈ 6-10, ⁴JHH ≈ 2-3 | 1H |
Visualization of Key Structural Relationships
To clarify the predicted spin-spin coupling interactions, the following diagram illustrates the connectivity and the key couplings that determine the multiplicity of each proton signal.
Caption: Predicted spin-spin coupling network in 2,5-Difluoro-pyridine-4-carbaldehyde.
Experimental Protocol for Spectrum Acquisition
This protocol outlines a self-validating system for acquiring a high-quality, quantitative ¹H NMR spectrum.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of 2,5-Difluoro-pyridine-4-carbaldehyde.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a good general-purpose solvent for many organic compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles.
-
Validation: The final solution height in the tube should be approximately 4-5 cm.
Spectrometer Setup and Data Acquisition
These steps are based on typical modern NMR spectrometer software (e.g., Bruker TopSpin).[10][11]
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A good shim is critical for sharp lines and high resolution.[12]
-
Standard ¹H Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' or 'zg').
-
Acquisition Time (AQ): Set to 3-4 seconds for good digital resolution.[13]
-
Relaxation Delay (D1): Set to 2-5 seconds. For fully quantitative results where accurate integration is crucial, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[14]
-
Number of Scans (NS): Start with 8 or 16 scans. This number can be increased for more dilute samples to improve the signal-to-noise ratio.
-
Spectral Width (SW): Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm, to ensure all signals (from ~0 to 12 ppm) are captured.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ solvent peak to δ 7.26 ppm.
-
Integration: Integrate all signals. The relative integrals for the aldehyde and the two ring protons should be in a 1:1:1 ratio, which serves as a validation of sample purity.[15]
Conclusion
The ¹H NMR spectrum of 2,5-Difluoro-pyridine-4-carbaldehyde is highly characteristic and provides a definitive fingerprint for its molecular structure. The key identifying features are the far downfield aldehyde proton signal (δ > 10 ppm) appearing as a triplet due to ⁴JHF coupling, and two distinct aromatic signals, each with complex splitting patterns arising from both H-H and H-F couplings. By understanding the underlying principles and following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the synthesis and purity of this important chemical intermediate.
References
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
-
Georgia Gwinnett College, School of Science and Technology. Standard Operating Procedure H-NMR. [Link]
- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1975). Fluorine Coupling Constants. Pergamon.
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
University of Crete, Department of Chemistry. (2023). Standard Operating Procedure for NMR Operations. [Link]
-
Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]
- Evans, D. F. (1959). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 2(2), 179-181.
-
Hegde, B. B. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]
- Sridevi, K., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access.
-
R-NMR. SOP data acquisition. [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated). [Link]
-
University of Oxford, Department of Chemistry. (2017). Quantitative NMR Spectroscopy. [Link]
- Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
-
ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. [Link]
- Claridge, T. D. W. (2018). Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
SpectraBase. 2,5-DIFLUORO-1,4-BENZOQUINONE - Optional[19F NMR] - Chemical Shifts. [Link]
-
University of Utah, Department of Chemistry. 13C DEPT NMR 1D Spectrum. [Link]
-
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
-
University College London, Department of Chemistry. Chemical shifts. [Link]
-
Michigan State University, Department of Chemistry. NMR Spectroscopy. [Link]
-
Reddit. (2020). NMR Question: Why do Aldehydic hydrogens have a high chemical shift value? [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. technologynetworks.com [technologynetworks.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. reddit.com [reddit.com]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. researchgate.net [researchgate.net]
- 8. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. r-nmr.eu [r-nmr.eu]
- 12. commons.ggc.edu [commons.ggc.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
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